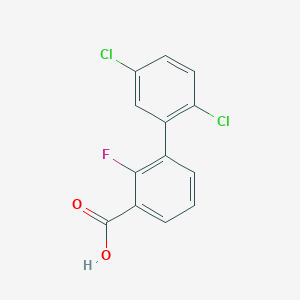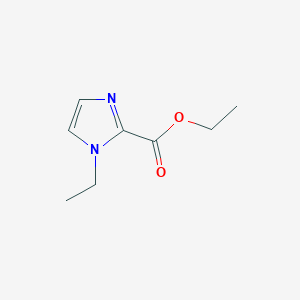
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide is an organic compound that features a bromine atom, a hydroxyethyl group, and a pyridine ring with a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-4-carboxamide as the core structure.
Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or 2-chloroethanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide would involve:
Large-scale Bromination: Using continuous flow reactors to control the exothermic bromination reaction.
Hydroxyethylation: Employing batch reactors with efficient mixing to ensure complete reaction of the ethylene oxide or 2-chloroethanol with the brominated pyridine derivative.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-carboxyethyl-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Reduction: 2-bromo-N-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: 2-(substituted)-N-(2-hydroxyethyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the pyridine ring.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects typically involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interfering with metabolic pathways or signaling cascades, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide: Chlorine atom instead of bromine.
N-(2-hydroxyethyl)pyridine-4-carboxamide: Lacks the halogen atom.
Uniqueness
Bromine Atom: The presence of the bromine atom at the 2-position provides unique reactivity and potential for further functionalization.
Hydroxyethyl Group: The hydroxyethyl group enhances solubility and potential biological activity.
This compound’s unique combination of functional groups makes it a versatile building block in organic synthesis and a promising candidate for various applications in scientific research and industry.
Propriétés
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-5-6(1-2-10-7)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDXWSIUYBHQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanamine, 2-[(6-bromo-3-pyridinyl)oxy]-N,N-dimethyl-](/img/structure/B8015899.png)
![6-[2-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8015905.png)








